2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
Description
2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a benzotriazinone derivative characterized by a bicyclic 1,2,3-benzotriazin-4(3H)-one core linked to a phenethyl-substituted acetamide group. The benzotriazinone moiety is a nitrogen-rich heterocycle known for its role in modulating biological targets, including G-protein-coupled receptors (e.g., GPR139) .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWUWIALIQVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Heterocycle Variations: The benzotriazinone core (target compound and ) is distinct from oxazole (iCRT3), thiazolidinone (), and benzothiazine (). These differences alter electronic properties and target selectivity. For example, sulfur-containing cores (e.g., thiazole in ) may enhance π-stacking interactions or metal coordination.
Substituent Effects :
- The phenethyl group in the target compound and iCRT3 increases lipophilicity compared to methyl esters () or thiazole-linked phenyl groups (). This may improve membrane permeability but reduce aqueous solubility.
- Sulfanyl and ester groups (iCRT3, ) introduce metabolic liabilities (e.g., susceptibility to esterase cleavage) or reactive sites for covalent binding.
Biological Activity: iCRT3 demonstrates Wnt/β-catenin pathway inhibition via β-catenin binding, suggesting the benzotriazinone core could similarly interfere with protein-protein interactions . Thiazolidinone derivatives () exhibit antimicrobial activity, implying that nitrogen/sulfur heterocycles may disrupt bacterial membranes or enzymes.
Synthetic Routes: Benzotriazinone derivatives are synthesized via condensation or cyclization reactions (e.g., ), while thiazolidinones () require mercaptoacetic acid and ZnCl₂ catalysis .
Biological Activity
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
The compound features a benzotriazine core with an acetamide side chain, which is significant for its interactions with biological targets. The presence of the phenylethyl group may enhance lipophilicity, potentially affecting bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzotriazine derivatives, including the target compound. The results indicate that these compounds exhibit significant antibacterial and antifungal activities.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| This compound | 10.7–21.4 | 21.4–40.2 |
| Control (e.g., Norfloxacin) | 5.0 | 10.0 |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that the compound has potent antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which benzotriazine derivatives exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity. This dual action enhances their efficacy against resistant strains of bacteria .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in EurekaSelect reported that derivatives similar to the target compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values . -
Antifungal Activity Assessment :
Another investigation focused on the antifungal properties of benzotriazine derivatives against Candida albicans. Results indicated that certain derivatives exhibited antifungal activity comparable to standard antifungal agents .
Q & A
Q. Basic
- Solubility : Use of co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) in aqueous buffers .
- Stability : pH adjustments (pH 7.4 for physiological conditions) and storage at -20°C in amber vials to prevent photodegradation .
Validation : Stability is monitored via HPLC at 0, 24, and 48 hours .
How are reaction conditions optimized to improve yield and purity?
Q. Advanced
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading to identify optimal conditions .
- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Workflow example : A 15% yield increase was achieved by switching from DCM to THF and reducing reaction temperature to 40°C .
How is structure-activity relationship (SAR) analysis conducted for this compound?
Q. Advanced
- Analog synthesis : Modifying the benzotriazine core (e.g., halogen substitution) or acetamide side chain (alkyl vs. aryl groups) .
- Biological testing : Comparative IC profiling against parental and resistant cell lines to identify critical functional groups .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP .
How are contradictions in biological data resolved (e.g., varying IC50_{50}50 values across studies)?
Q. Advanced
- Meta-analysis : Cross-referencing assay protocols (e.g., cell passage number, serum concentration) to identify confounding variables .
- Dose-response validation : Re-testing under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
- Batch variability checks : NMR and LC-MS to confirm compound integrity across labs .
What approaches identify the compound’s molecular targets?
Q. Advanced
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to capture binding proteins .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .
- SPR (Surface Plasmon Resonance) : Real-time binding kinetics for putative targets like HDACs .
What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Advanced
- Exothermic reactions : Use of jacketed reactors with controlled cooling to prevent thermal runaway .
- Purification bottlenecks : Switching from column chromatography to centrifugal partition chromatography (CPC) for >10 g batches .
- Byproduct formation : Optimization of stoichiometry (e.g., 1.2 eq. of coupling reagent) to minimize side reactions .
How do functional groups influence the compound’s reactivity in derivatization?
Q. Advanced
- Benzotriazine core : Susceptible to nucleophilic attack at the C4 carbonyl, enabling functionalization with amines or thiols .
- Acetamide linker : Stable under basic conditions but hydrolyzes in strong acids (pH <2), limiting certain reactions .
- Phenylethyl group : Participates in π-π stacking, which can be exploited for solid-phase synthesis on resin beads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
